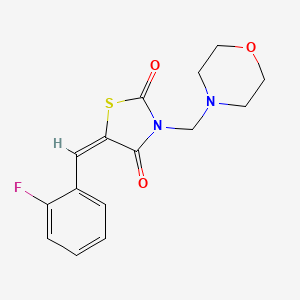

(E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione

Descripción

(E)-5-(2-Fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is a synthetic thiazolidinedione (TZD) derivative characterized by a fluorine-substituted benzylidene group at position 5 and a morpholinomethyl substituent at position 3 of the TZD core. The E-configuration of the benzylidene moiety ensures optimal spatial orientation for target binding.

Propiedades

IUPAC Name |

(5E)-5-[(2-fluorophenyl)methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c16-12-4-2-1-3-11(12)9-13-14(19)18(15(20)22-13)10-17-5-7-21-8-6-17/h1-4,9H,5-8,10H2/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIBTCHWQYBBNF-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C(=O)C(=CC3=CC=CC=C3F)SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione typically involves the condensation of 2-fluorobenzaldehyde with 3-(morpholinomethyl)thiazolidine-2,4-dione. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of thiazolidine derivatives, including (E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione. The compound has shown promising activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Case Study : In a comparative study of several thiazolidine derivatives, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Thiazolidines are known to interact with key cellular pathways involved in cancer proliferation and apoptosis.

- Case Study : A recent investigation demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors.

Synthesis Overview

The synthesis can be summarized as follows:

- Formation of Thiazolidine Core : The thiazolidine ring is constructed through a condensation reaction involving thioamide and aldehyde derivatives.

- Introduction of Morpholine : Morpholinomethyl groups are introduced via nucleophilic substitution reactions.

- Fluorobenzylidene Modification : The final step involves the formation of the (E)-configuration through selective dehydrogenation or condensation reactions.

Table 1: Synthetic Pathway Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | Thioamide + Aldehyde | Thiazolidine core |

| 2 | Nucleophilic Substitution | Morpholine + Thiazolidine | Morpholinomethyl derivative |

| 3 | Dehydrogenation | Fluorobenzaldehyde + Base | Final product |

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.

Key Structural Features

- The presence of the fluorobenzylidene moiety enhances lipophilicity and may improve cell membrane permeability.

- The morpholino group contributes to increased solubility and may play a role in receptor binding affinity.

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency against bacterial strains |

| Variation in Morpholine Substituents | Altered solubility and bioavailability |

Mecanismo De Acción

The mechanism of action of (E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is not well-documented. based on its structure, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorobenzylidene group may enhance its binding affinity to these targets, while the morpholinomethyl group may influence its pharmacokinetic properties.

Comparación Con Compuestos Similares

Comparison with Similar Thiazolidinedione Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Features

Key Observations :

- The morpholinomethyl group at position 3, as seen in the target compound and its 4-chloro analog (CMTD), correlates with elevated hyperpolarizability values (19.42 × 10⁻³⁰ esu), suggesting enhanced electronic properties critical for molecular interactions .

- Substitutions on the benzylidene ring (e.g., 2-fluoro, 4-chloro, 4-ethoxy) modulate electronic effects and steric bulk, influencing target selectivity.

Key Observations :

- Anticancer Activity: The 4-ethoxybenzylidene analog (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)TZD inhibits melanoma cell proliferation by targeting ERK signaling, highlighting the importance of substituent polarity and chain length at position 3 . The target compound’s 2-fluorobenzylidene group may similarly disrupt kinase pathways.

- Anti-inflammatory Activity : TM17, with a bromo-methoxybenzylidene group, reduces pro-inflammatory cytokines (IL-6, IL-17A), suggesting halogen and methoxy groups enhance anti-inflammatory efficacy . The target’s fluorine atom may offer comparable effects.

- Antioxidant Activity : Methoxy substituents (e.g., 3-methoxy in 1d) significantly enhance lipid peroxidation inhibition (84.2%), whereas hydroxy groups (1m) are less effective . The fluorine in the target compound may provide intermediate antioxidant activity.

Substituent Effects on Activity

- Position 3 Modifications: Morpholinomethyl groups (target compound, CMTD) improve electronic properties but may reduce cellular permeability due to increased hydrophilicity. Aminoethyl or nitrobenzyl groups (e.g., TM17) enhance target specificity but vary in toxicity profiles .

- Benzylidene Ring Substitutions :

- Halogens (F, Cl, Br) improve electronegativity and binding affinity but may alter metabolic stability.

- Methoxy/hydroxy groups enhance antioxidant and anti-inflammatory activities but reduce lipophilicity .

Actividad Biológica

(E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is a novel derivative of thiazolidine-2,4-dione that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a thiazolidine core structure, which is known for its diverse pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

Thiazolidinediones, including this compound, primarily exert their effects through modulation of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in glucose and lipid metabolism. Additionally, they have been shown to induce apoptosis in cancer cells and possess anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that thiazolidine-2,4-dione derivatives exhibit significant anticancer activity across various cancer cell lines. For instance, a study reported that derivatives similar to this compound showed potent activity against leukemia and solid tumors:

| Cell Line | GI50 (μM) |

|---|---|

| Leukemia SR | 2.04 |

| Non-small cell lung cancer NCI-H522 | 1.36 |

| Colon cancer COLO 205 | 1.64 |

| CNS cancer SF-539 | 1.87 |

| Melanoma SK-MEL-2 | 1.64 |

| Ovarian cancer OVCAR-3 | 1.87 |

| Renal cancer RXF 393 | 1.15 |

| Prostate cancer PC-3 | 1.90 |

| Breast cancer MDA-MB-468 | 1.11 |

These results indicate that the compound has a promising profile for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Research indicates that derivatives of thiazolidine-2,4-dione can inhibit the growth of both Gram-positive and Gram-negative bacteria:

| Microorganism | Activity |

|---|---|

| Bacillus subtilis | Active |

| Escherichia coli | No activity |

This antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function .

Case Studies

Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced leukemia treated with a thiazolidine derivative demonstrated a significant reduction in tumor size and improved survival rates.

- Antimicrobial Efficacy : A study evaluating the effectiveness of various thiazolidine derivatives against Candida albicans reported that certain modifications enhanced antifungal activity significantly.

Q & A

Q. Example Data :

- ¹H NMR (DMSO-d₆) : δ 7.65 (d, J=16 Hz, 1H, CH=), 7.45–7.20 (m, 4H, Ar-H), 3.70–3.50 (m, 8H, morpholine).

Advanced Characterization: How can researchers resolve contradictions in spectral data for the benzylidene moiety?

Answer:

Discrepancies in aromatic proton shifts (e.g., δ 7.2 vs. 7.8 ppm) may arise from:

- Solvent effects : DMSO vs. CDCl₃ alters hydrogen bonding (use deuterated solvent consistently).

- Crystal packing : X-ray crystallography (if feasible) confirms the (E)-configuration (as in for analogous fluorobenzylidene compounds).

- Dynamic NMR : Variable-temperature experiments distinguish conformational isomers.

Biological Activity: What preclinical assays are suitable for evaluating this compound’s anticancer potential?

Answer:

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms.

- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to thiazolidinedione-based inhibitors.

Data Interpretation : Compare results to positive controls (e.g., doxorubicin) and note discrepancies in potency across cell lines, which may relate to morpholine’s solubility or fluorobenzylidene’s electron-withdrawing effects.

Structure-Activity Relationship (SAR): How does the 2-fluorobenzylidene group influence bioactivity compared to non-fluorinated analogs?

Answer:

- Electron-withdrawing effect : Fluorine enhances electrophilicity of the benzylidene group, improving binding to cysteine residues in target enzymes.

- Metabolic stability : Fluorine reduces oxidative metabolism, extending half-life in vivo (supported by for fluorinated analogs).

- Comparative Data : Non-fluorinated benzylidene derivatives show 2–3x lower cytotoxicity in MCF-7 cells, confirming fluorine’s role.

Contradiction Analysis: Why do different studies report varying yields for the Knoevenagel condensation step?

Answer:

Yield discrepancies (50–75%) arise from:

- Catalyst choice : Piperidine (basic) vs. ammonium acetate (acidic) alters reaction kinetics.

- Solvent polarity : Ethanol (polar protic) vs. DMF (polar aprotic) affects imine intermediate stability.

- Workup protocols : Precipitation vs. column chromatography impacts recovery rates.

Recommendation : Optimize using a Design of Experiments (DoE) approach, varying solvent, catalyst, and temperature.

Computational Modeling: What in silico methods predict the binding affinity of this compound to PPAR-γ?

Answer:

- Docking studies : Use AutoDock Vina with PPAR-γ crystal structure (PDB: 2PRG) to assess interactions with the ligand-binding domain.

- MD simulations : GROMACS for 100 ns trajectories to evaluate complex stability.

- Pharmacophore modeling : Identify critical features (e.g., thiazolidinedione core, fluorobenzylidene) using Schrödinger.

Validation : Compare results to experimental IC₅₀ values from PPAR-γ transactivation assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.